萘酸钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium Naphthenate is a Barium source that is soluble in organic solvents as an organometallic compound . It’s a type of metal naphthenate, which are emulsion stabilizers and equipment foulers .

Synthesis Analysis

The formation of metal naphthenates occurs when naphthenic acids present in crude oil react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production .Molecular Structure Analysis

Metal naphthenates are comprised of several cyclopentyl and cyclohexyl carboxylic acids with molecular weights of 120 to well over 700 atomic mass units . Significant quantities of lower molecular weight naphthenic acids including acyclic, mono- and bicyclic and alkylbenzoic structures have been identified in field deposits of calcium naphthenate .Chemical Reactions Analysis

Barium Naphthenate formation is directed by several factors which can be physical parameters related to process conditions such as pressure, temperature, shear, water cut and electrostatic field or chemical parameters, which are related to the chemistry of the reservoir fluids, such as naphthenic acid composition of oil, pH, bicarbonate content .Physical And Chemical Properties Analysis

Barium Naphthenate is a Barium source that is soluble in organic solvents . The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to performance and integrity of these processes and facilities .科学研究应用

原油中的催化中和:钡用于催化中和,以去除原油中的酸性成分,如萘酸,这是石油工业中的一个重大问题。碱土金属氧化物催化剂(包括钡)增强了这一反应,从而降低了原油中的总酸值 (TAN),这标志着萘酸的去除(Shohaimi 等人,2014 年)。

薄膜制备:萘酸钡用于制备薄膜,例如基板上的钛酸钡 (BaTiO3) 薄膜。使用金属萘酸溶液制备的这些薄膜由于其特定的结晶度和排列而在电子学和材料科学中具有应用(Kim & Kwon, 1999)。

促进化学转变:在有机化合物研究中,已观察到钡(II)促进三重态←单重态转变,这通常是自旋禁止的。这种效应在光谱研究和理解重原子影响下的有机化合物行为方面可能很重要(de Amorim 等人,1977 年)。

水中羧酸的筛选:钡加合物和随后的碰撞诱导解离已用于快速筛选废水等复杂水样中的羧酸。这种方法对于环境监测和分析至关重要(Duncan 等人,2016 年)。

化合物酯的合成:石油萘酸的钡盐和锌盐已用于化合物酯的合成,该化合物酯用作燃料的增塑剂和抗氧化剂。这证明了萘酸钡在工业应用中的多功能性(Baghirli 等人,2020 年)。

从水中去除有机化合物:钡在从水中去除萘酸和其他有机化合物中发挥作用,特别是在油砂工艺影响水的情况下。这对于环境修复和水处理至关重要(Pourrezaei 等人,2011 年)。

促进化学合成:磷酸钡纳米粉末已被用于促进某些有机化合物的合成,表明钡化合物在促进化学反应中的作用(Taghrir 等人,2016 年)。

金属萘酸合成:对包括萘酸钡在内的各种金属萘酸合成的研究表明,这些化合物在工业应用中的重要性。合成技术对于有效生产高质量的金属萘酸具有重要意义(Liu, 2008)。

电位传感器中的离子载体:含有钡的有机磷化合物已被用作膜传感器中检测钡离子的离子载体。该应用在离子检测的分析化学中至关重要(Saleh, 2000)。

作用机制

安全和危害

Barium is toxic if swallowed, harmful if inhaled . For a 15-minute exposure, the concentration of barium should not exceed 1.5 mg m-3 . Awareness of environmental intake, distribution, and aggravation of barium in the human organism and its potentially toxic effects is essential because several communities are exposed to high barium levels resulting in an elevated risk for public health from barium contamination .

未来方向

The best operational option is inhibition. The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities. Current industry focus is on the development of effective surface active agents for inhibition of naphthenates .

属性

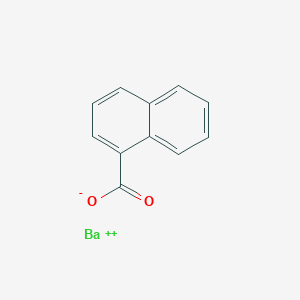

IUPAC Name |

barium(2+);naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2.Ba/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFANMKNQTJCCAV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BaO2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68514-62-5 |

Source

|

| Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B1164893.png)